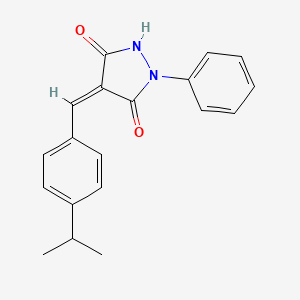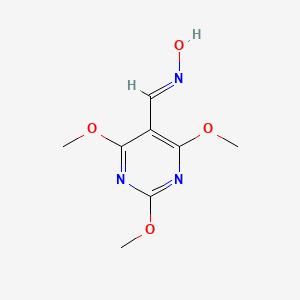![molecular formula C15H13N3OS B5796319 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)
4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields. It is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that it inhibits the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits antimicrobial activity against various bacteria and fungi. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity against normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol. One potential direction is the study of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its antitumor activity. Furthermore, studies are needed to determine the potential toxicity of this compound in vivo and to develop strategies to minimize its toxicity while maintaining its efficacy.
Méthodes De Synthèse
4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-(4-pyridinyl)-1,3-thiazol-2-amine with 4-hydroxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol. Other methods include the reaction of 4-(4-pyridinyl)-1,3-thiazol-2-amine with various substituted benzaldehydes.
Applications De Recherche Scientifique
4-{Methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess antimicrobial activity against various bacteria and fungi. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-[methyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-18(12-2-4-13(19)5-3-12)15-17-14(10-20-15)11-6-8-16-9-7-11/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDGMHDDJMUUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{Methyl[4-(4-pyridyl)-1,3-thiazol-2-yl]amino}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)


![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)


![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)
![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)